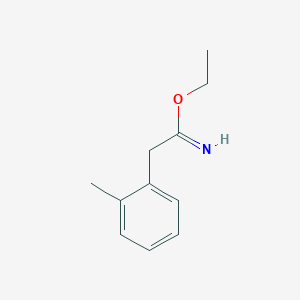

Ethyl 2-(2-methylphenyl)ethanimidate

説明

Ethyl 2-(2-methylphenyl)ethanimidate is an organic compound belonging to the imidate ester class. Imidate esters are characterized by the presence of an iminoether group (C=N-O-) and are widely used in organic synthesis as intermediates for forming amidines, heterocycles, and pharmaceuticals. The structural specificity of this compound arises from its 2-methylphenyl substituent at the ethanimidate backbone, which influences its physicochemical properties and reactivity. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer insights into its behavior .

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

ethyl 2-(2-methylphenyl)ethanimidate |

InChI |

InChI=1S/C11H15NO/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7,12H,3,8H2,1-2H3 |

InChIキー |

BEVCPPCNPJCWON-UHFFFAOYSA-N |

正規SMILES |

CCOC(=N)CC1=CC=CC=C1C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

Ethyl 2-(2-methylphenyl)ethanimidate shares structural similarities with several imidate esters and related derivatives. Key comparisons are outlined below:

Table 1: Comparison of Ethyl 2-(2-Methylphenyl)ethanimidate with Structural Analogs

Key Observations:

The hydrochloride salt form of the methoxy analog improves solubility in polar solvents, a feature absent in the methyl variant . The aminothiazole substituent in the hydroxyiminoacetate derivative introduces hydrogen-bonding capacity, critical for antibiotic activity .

Synthetic Pathways: Ethyl 2-(2-methylphenyl)ethanimidate likely employs nucleophilic substitution of ethyl chloroacetate with 2-methylphenylethylamine, akin to methods for aryl-substituted imidates . In contrast, the hydroxyiminoacetate analog requires α-nitrosation and cyclization with thiourea, a pathway specific to heterocyclic systems .

Physicochemical Properties: The methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the methoxy analog (logP ~1.8), favoring membrane permeability . The hydroxyiminoacetate derivative’s high melting point (184°C) suggests strong intermolecular hydrogen bonding, absent in simpler imidates .

Pharmacological and Industrial Relevance

- Methoxy-substituted imidates are intermediates in adenosine receptor ligand synthesis (e.g., A2A/A2B agonists/antagonists) , suggesting the methyl variant could be tailored for receptor-binding studies.

- Aminothiazole derivatives are foundational to cephalosporin antibiotics (e.g., cefdinir), underscoring the role of substituents in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。